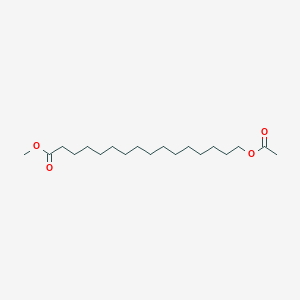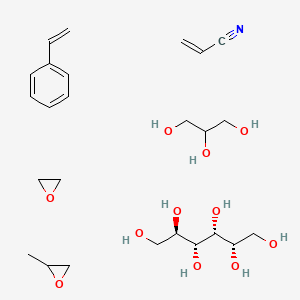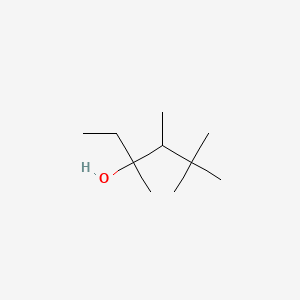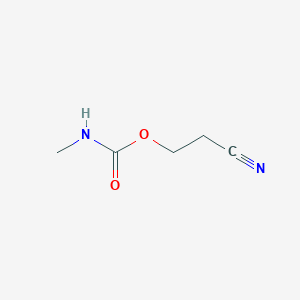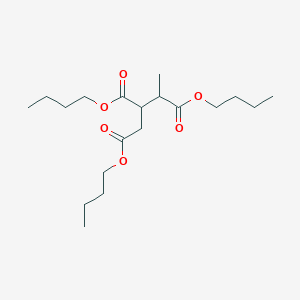
Tetraethyl (1,2-dioxoethane-1,2-diyl)biscarbonimidate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of Tetraethyl (1,2-dioxoethane-1,2-diyl)biscarbonimidate typically involves the reaction of benzotriazole with oxalyl chloride to produce 1,1’-(1,2-dioxoethane-1,2-diyl)bis-1H-benzotriazole . This intermediate can then be further reacted with aliphatic, alicyclic, and aromatic secondary amines to yield unsymmetrical tetrasubstituted oxamides in good yields . The reaction conditions often involve the use of organic solvents and controlled temperatures to ensure high yield and purity of the final product.
化学反応の分析
Tetraethyl (1,2-dioxoethane-1,2-diyl)biscarbonimidate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also be reduced using common reducing agents.
Substitution: The compound can participate in substitution reactions where one or more of its substituents are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
Tetraethyl (1,2-dioxoethane-1,2-diyl)biscarbonimidate has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and interactions.
Industry: The compound can be used in the production of various industrial chemicals and materials.
作用機序
The mechanism by which Tetraethyl (1,2-dioxoethane-1,2-diyl)biscarbonimidate exerts its effects involves its interaction with specific molecular targets and pathways. The oxalyl group in the compound can form strong interactions with various biological molecules, influencing their function and activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
Tetraethyl (1,2-dioxoethane-1,2-diyl)biscarbonimidate can be compared with other similar compounds, such as:
Oxalyl chloride: A simpler compound that also contains the oxalyl group and is used in similar synthetic applications.
1,1’-(1,2-dioxoethane-1,2-diyl)bis-1H-benzotriazole: An intermediate in the synthesis of this compound.
Tetraethyl 1,1’-(ethane-1,2-diyl)bis(2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate): A compound with a similar structural motif but different functional groups.
特性
CAS番号 |
65440-21-3 |
|---|---|
分子式 |
C12H20N2O6 |
分子量 |
288.30 g/mol |
IUPAC名 |
N,N'-bis(diethoxymethylidene)oxamide |
InChI |
InChI=1S/C12H20N2O6/c1-5-17-11(18-6-2)13-9(15)10(16)14-12(19-7-3)20-8-4/h5-8H2,1-4H3 |
InChIキー |
MROOXBAGQHWVLK-UHFFFAOYSA-N |
正規SMILES |
CCOC(=NC(=O)C(=O)N=C(OCC)OCC)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,2'-({[2-(Hydroxymethyl)phenyl]methyl}azanediyl)diacetic acid](/img/structure/B14475765.png)

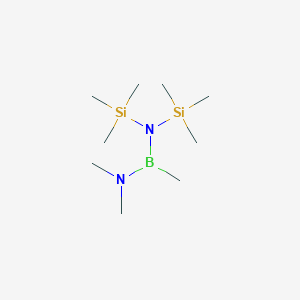
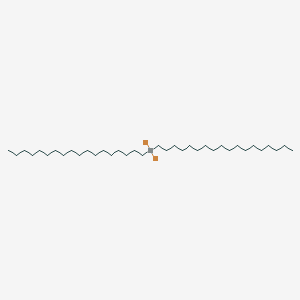
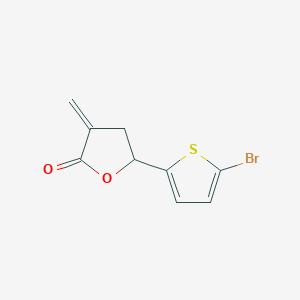

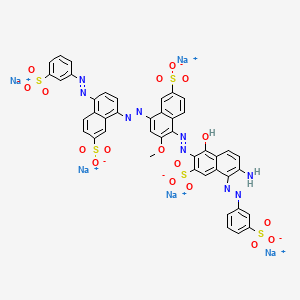
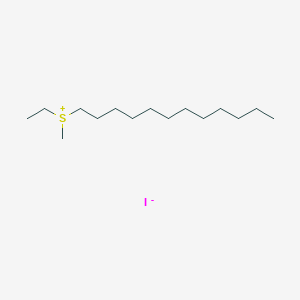
![[(2R,3R,4R,5R)-4-chloro-3-hydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B14475813.png)
